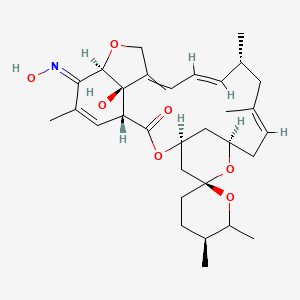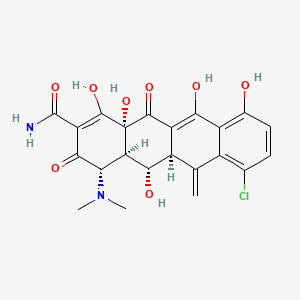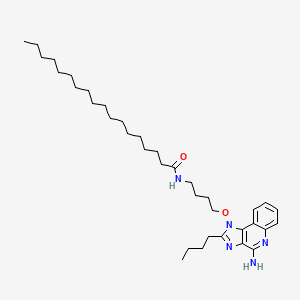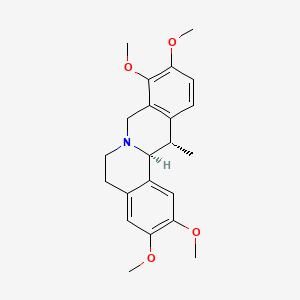
Milbemicina A3 5-oxima
Descripción general
Descripción
La milbemicina A3 oxima es una lactona macrocíclica semisintética derivada de la milbemicina A3. Es un componente menor (aproximadamente el 30%) del producto comercial milbemicina oxima, que se utiliza ampliamente para tratar infecciones por endoparásitos y ectoparásitos . La milbemicina A3 oxima, al igual que otras milbemicinas y avermectinas, actúa abriendo los canales de cloruro sensibles al glutamato en las neuronas de los invertebrados, lo que lleva a la parálisis por hiperpolarización de estas células .
Aplicaciones Científicas De Investigación
La milbemicina A3 oxima tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
La milbemicina A3 oxima ejerce sus efectos abriendo los canales de cloruro regulados por glutamato en las neuronas y miocitos de los invertebrados. Esta acción aumenta la permeabilidad de la membrana nerviosa a los iones cloruro, lo que lleva a la hiperpolarización de estas células y al bloqueo de la transmisión de señales. Esto da lugar a la neuroparálisis, haciendo que las células musculares pierdan su capacidad de contraerse, lo que finalmente lleva a la muerte de los parásitos .
Análisis Bioquímico
Biochemical Properties
Milbemycin A3 5-oxime plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It is known to interact with the gamma-aminobutyric acid (GABA) receptor and glutamate-gated chloride channels in invertebrates . These interactions lead to an increase in chloride ion permeability, causing hyperpolarization of the nerve cells and ultimately resulting in paralysis and death of the target organisms . Additionally, Milbemycin A3 5-oxime has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of chitin, further contributing to its insecticidal properties .
Cellular Effects
Milbemycin A3 5-oxime exerts various effects on different types of cells and cellular processes. In invertebrate nerve cells, it disrupts normal cell function by increasing chloride ion permeability through its interaction with GABA and glutamate-gated chloride channels . This disruption affects cell signaling pathways, leading to paralysis and death of the target organisms . In addition, Milbemycin A3 5-oxime has been observed to influence gene expression related to chitin biosynthesis, further enhancing its insecticidal activity .
Molecular Mechanism
The molecular mechanism of action of Milbemycin A3 5-oxime involves its binding interactions with specific biomolecules. It binds to the GABA receptor and glutamate-gated chloride channels in invertebrates, increasing chloride ion permeability and causing hyperpolarization of nerve cells . This hyperpolarization inhibits normal nerve signal transmission, leading to paralysis and death of the target organisms . Furthermore, Milbemycin A3 5-oxime inhibits enzymes involved in chitin biosynthesis, disrupting the formation of the exoskeleton in insects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Milbemycin A3 5-oxime have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that Milbemycin A3 5-oxime can have lasting effects on cellular function, particularly in invertebrates, where it continues to disrupt nerve signal transmission and chitin biosynthesis . These long-term effects contribute to its sustained insecticidal and anthelmintic activities .
Dosage Effects in Animal Models
The effects of Milbemycin A3 5-oxime vary with different dosages in animal models. At low doses, it effectively targets and eliminates invertebrate pests without causing significant adverse effects . At higher doses, toxic effects can be observed, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been identified, where a minimum effective dose is required to achieve the desired insecticidal or anthelmintic activity . Careful dosage optimization is essential to maximize efficacy while minimizing potential toxicity .
Metabolic Pathways
Milbemycin A3 5-oxime is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. It interacts with enzymes such as polyketide synthases and tailoring enzymes involved in its biosynthetic pathway . Additionally, Milbemycin A3 5-oxime can influence metabolic flux and metabolite levels in target organisms by inhibiting enzymes involved in chitin biosynthesis . These interactions contribute to its overall insecticidal and anthelmintic activities .
Transport and Distribution
Within cells and tissues, Milbemycin A3 5-oxime is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its efficacy . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and ability to cross cell membranes . Understanding these transport and distribution mechanisms is crucial for optimizing its use in various applications .
Subcellular Localization
Milbemycin A3 5-oxime exhibits specific subcellular localization, which is essential for its activity and function. It is often directed to nerve cells in invertebrates, where it interacts with GABA receptors and glutamate-gated chloride channels . Targeting signals and post-translational modifications may play a role in directing Milbemycin A3 5-oxime to these specific compartments . This precise localization is critical for its effectiveness as an insecticidal and anthelmintic agent .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La milbemicina A3 oxima se prepara mediante la oxidación y oximización de la milbemicina A3. El proceso implica la extracción de milbemicina A3 de un licor de fermentación, la purificación preliminar y la oxidación con un oxidante como el anhídrido crómico (CrO3) para formar 5-oxomilbemicina A3 . Este intermedio se somete entonces a oximización para producir milbemicina A3 oxima .
Métodos de producción industrial: La producción industrial de milbemicina oxima de alta pureza implica varios pasos:
- Extraer milbemicina A3 y milbemicina A4 de un licor de fermentación.
- Realizar la purificación preliminar.
- Oxidación con un oxidante de baja actividad oxidante.
- Realizar una cromatografía en gel de sílice para aumentar el contenido de cetona de milbemicina A3 y cetona de milbemicina A4.
- Cristalización natural durante la concentración.
- Realizar la oximización.
- Realizar la cromatografía en resina para ajustar la proporción de milbemicina A3 oxima a milbemicina A4 oxima y aumentar la pureza del producto .
3. Análisis de las reacciones químicas
Tipos de reacciones: La milbemicina A3 oxima se somete a diversas reacciones químicas, como oxidaciones, reducciones y reacciones de sustitución.
Reactivos y condiciones comunes:
Oximización: La hidroxilamina se utiliza para convertir la 5-oxomilbemicina A3 en milbemicina A3 oxima.
Principales productos:
Oxidación: 5-oxomilbemicina A3.
Oximización: Milbemicina A3 oxima.
Análisis De Reacciones Químicas
Types of Reactions: Milbemycin A3 oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromic anhydride (CrO3) is commonly used as an oxidant to convert milbemycin A3 to 5-oxomilbemycin A3.
Oximation: Hydroxylamine is used to convert 5-oxomilbemycin A3 to milbemycin A3 oxime.
Major Products:
Oxidation: 5-oxomilbemycin A3.
Oximation: Milbemycin A3 oxime.
Comparación Con Compuestos Similares
La milbemicina A3 oxima está relacionada estructural y químicamente con otras milbemicinas y avermectinas. Algunos compuestos similares incluyen:
Milbemicina A4 oxima: Otro componente del producto comercial milbemicina oxima.
Avermectina B1: Un compuesto estructuralmente relacionado con actividades antihelmínticas e insecticidas similares.
Ivermectina: Un derivado semisintético de la avermectina B1, ampliamente utilizado como agente antiparasitario.
Unicidad: La milbemicina A3 oxima es única debido a su mecanismo de acción específico que implica los canales de cloruro regulados por glutamato y su actividad antiparasitaria de amplio espectro .
Propiedades
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+,32-27?/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBGCWFGLMXRIK-FJZHFHHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=NO)C)C(=O)O3)O)C)\C)O[C@@H]1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114177-14-9 | |
| Record name | Milbemycin A3 5-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114177149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MILBEMYCIN A3 5-OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/053YPP1I9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)













